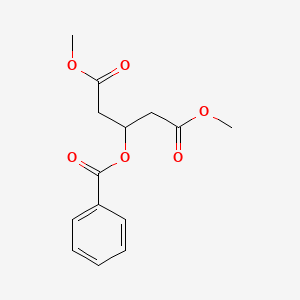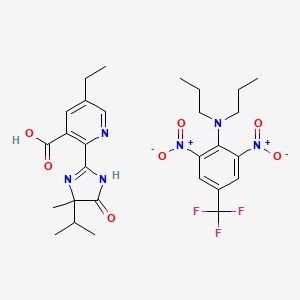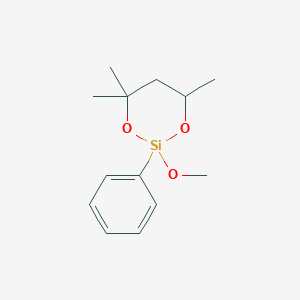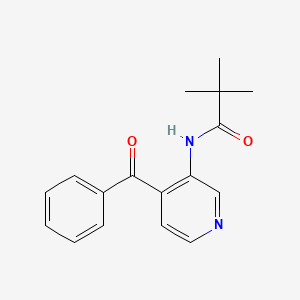![molecular formula C11H15NO2 B14306211 4-[2-(Cyclopropylamino)ethyl]benzene-1,2-diol CAS No. 114020-47-2](/img/structure/B14306211.png)
4-[2-(Cyclopropylamino)ethyl]benzene-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(Cyclopropylamino)ethyl]benzene-1,2-diol is an organic compound that features a benzene ring substituted with a cyclopropylaminoethyl group and two hydroxyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Cyclopropylamino)ethyl]benzene-1,2-diol typically involves the following steps:
Formation of the Benzene Derivative: The starting material, benzene, undergoes electrophilic aromatic substitution to introduce the necessary substituents.
Introduction of the Cyclopropylaminoethyl Group: This step involves the reaction of the benzene derivative with cyclopropylamine under controlled conditions to form the cyclopropylaminoethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
4-[2-(Cyclopropylamino)ethyl]benzene-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzene ring can undergo further substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
4-[2-(Cyclopropylamino)ethyl]benzene-1,2-diol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-[2-(Cyclopropylamino)ethyl]benzene-1,2-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[2-(Dipropylamino)ethyl]benzene-1,2-diol
- 4-[2-(Ethylamino)ethyl]benzene-1,2-diol
Uniqueness
4-[2-(Cyclopropylamino)ethyl]benzene-1,2-diol is unique due to the presence of the cyclopropylaminoethyl group, which imparts distinct chemical and biological properties compared to its analogs. This structural feature may influence its reactivity, stability, and interactions with biological targets.
Propiedades
Número CAS |
114020-47-2 |
|---|---|
Fórmula molecular |
C11H15NO2 |
Peso molecular |
193.24 g/mol |
Nombre IUPAC |
4-[2-(cyclopropylamino)ethyl]benzene-1,2-diol |
InChI |
InChI=1S/C11H15NO2/c13-10-4-1-8(7-11(10)14)5-6-12-9-2-3-9/h1,4,7,9,12-14H,2-3,5-6H2 |
Clave InChI |
GGLXORVPGANCEH-UHFFFAOYSA-N |
SMILES canónico |
C1CC1NCCC2=CC(=C(C=C2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[9-(Methylsulfanyl)-9H-fluoren-9-yl]acetonitrile](/img/structure/B14306131.png)


acetic acid](/img/structure/B14306158.png)
![Methyl 2-[(2-formylbenzene-1-sulfonyl)oxy]benzoate](/img/structure/B14306167.png)

![5-Ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14306179.png)

![1,1'-[Butane-1,4-diylbis(oxy)]bis(2-methylbenzene)](/img/structure/B14306192.png)


silane](/img/structure/B14306216.png)
